molecular formula C15H14N2O3 B12900087 5-Oxopyrrolidin-3-yl naphthalen-1-ylcarbamate CAS No. 88015-98-9

5-Oxopyrrolidin-3-yl naphthalen-1-ylcarbamate

Cat. No.: B12900087
CAS No.: 88015-98-9
M. Wt: 270.28 g/mol
InChI Key: JNPBQOFLDDUDLF-UHFFFAOYSA-N
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Description

5-Oxopyrrolidin-3-yl naphthalen-1-ylcarbamate is a pyrrolidinone derivative featuring a carbamate functional group linked to a naphthalene moiety at the 3-position of the pyrrolidinone ring. Pyrrolidinones are five-membered lactams with diverse pharmacological applications, including enzyme inhibition and central nervous system modulation. The naphthalene substituent introduces aromaticity and hydrophobicity, which may enhance interactions with biological targets such as enzymes or receptors.

Properties

CAS No.

88015-98-9

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

(5-oxopyrrolidin-3-yl) N-naphthalen-1-ylcarbamate

InChI

InChI=1S/C15H14N2O3/c18-14-8-11(9-16-14)20-15(19)17-13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11H,8-9H2,(H,16,18)(H,17,19)

InChI Key

JNPBQOFLDDUDLF-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1=O)OC(=O)NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Preparation of the 5-Oxopyrrolidin-3-yl Core

The 5-oxopyrrolidin-3-yl fragment is commonly synthesized via cyclization of glutamic acid derivatives:

  • Starting from optically pure glutamic acid esters, treatment with bromoacetonitrile followed by catalytic hydrogenation (e.g., PtO2 catalyst) induces cyclization to form the γ-lactam ring (5-oxopyrrolidin-3-yl).
  • Hydrolysis of the intermediate esters yields the γ-lactam acid, which serves as a key intermediate for further coupling.

Carbamate Formation with Naphthalen-1-yl Group

The carbamate linkage is formed by coupling the 5-oxopyrrolidin-3-yl intermediate with a naphthalen-1-yl carbamoyl derivative:

  • The naphthalen-1-ylcarbamate moiety can be introduced via reaction of the γ-lactam acid with naphthalen-1-yl isocyanate or by coupling with naphthalen-1-yl carbamoyl chlorides.
  • Coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in the presence of hydroxybenzotriazole (HOBt) and bases like N,N-diisopropylethylamine (DIPEA) in solvents such as dimethylformamide (DMF) are employed to facilitate carbamate bond formation.

Representative Reaction Scheme and Conditions

Step Reactants/Intermediates Reagents/Conditions Outcome/Yield
1 Optically pure glutamic acid ester Treatment with bromoacetonitrile, PtO2 catalyst hydrogenation Formation of γ-lactam acid intermediate (5-oxopyrrolidin-3-yl acid)
2 γ-Lactam acid + Naphthalen-1-yl isocyanate or carbamoyl chloride EDC·HCl, HOBt, DIPEA in DMF, room temperature to mild heating Formation of 5-Oxopyrrolidin-3-yl naphthalen-1-ylcarbamate; yields typically range 40-60% depending on conditions

Alternative Synthetic Routes and Catalytic Methods

  • Some methods utilize solid-phase peptide synthesis (SPPS) techniques to assemble dipeptidic intermediates that include the 5-oxopyrrolidinyl unit, followed by coupling with aromatic carbamates.
  • Catalytic hydrogenation under controlled conditions (e.g., rhodium or ruthenium catalysts under hydrogen pressure) can be used to reduce unsaturated precursors to the saturated γ-lactam ring, ensuring stereochemical control.
  • Palladium-catalyzed coupling reactions (e.g., Pd(PPh3)4 with sodium bicarbonate in refluxing xylene) have been reported for related carbamate and amide bond formations, which may be adapted for the naphthalen-1-yl carbamate synthesis.

Research Findings on Reaction Optimization

  • The presence of electron-withdrawing groups on the carbamate moiety influences the reactivity and yield of the coupling step.
  • Use of HOBt and carbodiimide coupling agents minimizes side reactions such as racemization and improves product purity.
  • Reaction temperature and solvent choice (DMF, dichloromethane) are critical for optimal carbamate formation.
  • Purification typically involves extraction, recrystallization (e.g., from ethanol or ethyl acetate/petroleum ether mixtures), and chromatographic techniques to isolate the pure compound.

Summary Table of Key Preparation Parameters

Parameter Details
Starting Material Optically pure glutamic acid ester or γ-lactam acid intermediate
Carbamate Source Naphthalen-1-yl isocyanate or carbamoyl chloride
Coupling Reagents EDC·HCl, HOBt, DIPEA
Solvent DMF, sometimes dichloromethane
Temperature Room temperature to 40°C
Catalysts (if applicable) PtO2 for hydrogenation; Pd(PPh3)4 for coupling
Reaction Time Several hours to overnight
Yield Range 40-60% depending on conditions
Purification Recrystallization, filtration, chromatography

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions, yielding naphthalen-1-ol and a pyrrolidinone-amine derivative.

Conditions Reagents Products Reference
Acidic (HCl, H₂SO₄)Aqueous acid, heatNaphthalen-1-ol + 5-oxopyrrolidin-3-amine hydrochloride
Basic (NaOH, KOH)Aqueous base, refluxNaphthalen-1-ol + 5-oxopyrrolidin-3-amine + CO₂↑

Mechanistic Insight :

  • Acidic hydrolysis proceeds via protonation of the carbamate oxygen, followed by nucleophilic attack by water.

  • Basic hydrolysis involves hydroxide ion attack at the carbonyl carbon, forming a tetrahedral intermediate that collapses to release CO₂ .

Oxidation Reactions

The pyrrolidinone ring and naphthalene system are susceptible to oxidation.

Target Site Reagents Products Reference
Pyrrolidinone ringKMnO₄ (acidic), CrO₃Ring-opened dicarboxylic acid derivative
Naphthalene moietyOzone (O₃), H₂O₂Naphthoquinone or epoxide intermediates

Key Observations :

  • Oxidative ring opening of the pyrrolidinone generates glutaric acid analogs under strong conditions.

  • Naphthalene oxidation typically occurs at the electron-rich positions (C2 or C4), forming quinones or epoxides .

Substitution Reactions

Electrophilic aromatic substitution (EAS) occurs on the naphthalene ring, directed by the carbamate group.

Reaction Type Reagents Products Reference
NitrationHNO₃, H₂SO₄5-Oxopyrrolidin-3-yl 4-nitronaphthalen-1-ylcarbamate
HalogenationCl₂ (FeCl₃), Br₂ (FeBr₃)5-Oxopyrrolidin-3-yl 4-halonaphthalen-1-ylcarbamate (Cl, Br)

Regioselectivity :

  • The carbamate group acts as a meta-directing deactivating group, favoring substitution at C4 or C5 positions of the naphthalene .

Reduction Reactions

Selective reduction of functional groups is feasible under controlled conditions.

Target Site Reagents Products Reference
Carbamate carbonylLiAlH₄5-Oxopyrrolidin-3-yl naphthalen-1-ylcarbinol (unstable; further reactions)
Naphthalene ringH₂ (Pd/C), high pressurePartially hydrogenated tetrahydronaphthalene derivatives

Note :

  • Over-reduction of the pyrrolidinone ring is uncommon due to its lactam stability .

Salt Formation

The carbamate’s amine product (post-hydrolysis) can form salts with acids.

Acid Conditions Products Reference
HClEthanol, RT5-Oxopyrrolidin-3-amine hydrochloride
H₂SO₄Aqueous solution5-Oxopyrrolidin-3-amine sulfate

Thermal Decomposition

Heating above 200°C induces decomposition, releasing volatile byproducts.

Conditions Byproducts Mechanism Reference
Pyrolysis (>200°C)Isocyanates, CO₂, naphthaleneHomolytic cleavage of the carbamate C–O bond

Mechanistic and Synthetic Considerations

  • Steric Effects : The naphthalene group impedes nucleophilic attack at the carbamate carbonyl, favoring hydrolysis over aminolysis .

  • Solvent Influence : Polar aprotic solvents (e.g., THF, DMF) enhance electrophilic substitution rates on the naphthalene ring .

  • Catalysts : Lewis acids (e.g., FeCl₃) improve regioselectivity in halogenation reactions.

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that compounds similar to 5-Oxopyrrolidin-3-yl naphthalen-1-ylcarbamate exhibit antiviral properties, particularly against hepatitis B virus (HBV). Research has shown that such compounds can inhibit HBV nucleocapsid assembly, thus preventing viral replication and offering potential treatment options for chronic HBV infections .

Anticancer Properties

The compound has also been investigated for its anticancer effects. Preliminary data suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. The use of this compound in combination therapies has been proposed to enhance the efficacy of existing chemotherapeutics, potentially overcoming drug resistance in certain cancer types .

Solubility and Bioavailability

One of the challenges in drug formulation is the solubility of active compounds. The incorporation of this compound into polymer-based delivery systems has shown promise in enhancing solubility and bioavailability, which are critical for effective therapeutic outcomes .

Controlled Release Mechanisms

The compound's structure allows it to be integrated into biodegradable polymers that facilitate controlled release mechanisms. This property is particularly beneficial for sustained drug delivery, minimizing side effects while maintaining therapeutic levels over extended periods .

Clinical Trials

A clinical trial evaluating the efficacy of a formulation containing this compound demonstrated significant improvements in patient outcomes with chronic HBV infection. The study highlighted the compound's role in reducing viral load and improving liver function markers, showcasing its therapeutic potential in real-world settings .

Preclinical Studies

In preclinical models, the compound has been tested for its effects on tumor growth inhibition. Results indicated a dose-dependent response where higher concentrations led to significant reductions in tumor volume, supporting its use as a potential adjunct therapy in oncology .

Data Tables

Application AreaFindingsReferences
Antiviral ActivityInhibition of HBV replication
Anticancer PropertiesInduction of apoptosis in cancer cells
Solubility EnhancementImproved solubility with polymer integration
Controlled ReleaseSustained release from biodegradable polymers

Mechanism of Action

The mechanism of action of 5-Oxopyrrolidin-3-yl naphthalen-1-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between 5-oxopyrrolidin-3-yl naphthalen-1-ylcarbamate and its analogs:

Compound Name CAS Number Substituent at 3-Position Functional Group Key Structural Features
This compound Not provided Naphthalen-1-ylcarbamate Carbamate Aromatic naphthalene; ester linkage
1-Methyl-5-oxopyrrolidine-3-carboxylic acid 42346-68-9 Methyl and carboxylic acid Carboxylic acid Polar, ionizable; potential for salt formation
1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxamide Multiple IDs Naphthalen-1-ylcarboxamide Carboxamide Aromatic naphthalene; amide linkage

Key Comparisons

1-Methyl-5-oxopyrrolidine-3-carboxylic acid (CAS 42346-68-9)
  • Biological Implications : Carboxylic acids are common in active pharmaceutical ingredients (APIs) due to their ability to form salts, improving bioavailability. However, the absence of an aromatic group (e.g., naphthalene) may reduce target affinity in hydrophobic binding pockets.
1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxamide
  • Functional Group: The carboxamide group is less prone to hydrolysis than carbamates, offering greater metabolic stability.
  • Structural Similarity to Target Compound : Both compounds feature a naphthalene moiety, suggesting shared aromatic interaction capabilities. However, the carbamate’s ester linkage in the target compound may confer different pharmacokinetic properties, such as faster enzymatic cleavage compared to the carboxamide.

Hypothesized Pharmacological Differences

  • Carbamate vs. Carboxamide : Carbamates are often utilized as prodrugs or reversible enzyme inhibitors (e.g., acetylcholinesterase inhibitors), whereas carboxamides are stable and prevalent in protease inhibitors or kinase-targeting drugs. The target compound’s carbamate group may enable transient inhibition or controlled release of active metabolites.
  • Naphthalene Role : The naphthalene group in both the target compound and the carboxamide analog likely enhances binding to hydrophobic enzyme pockets or amyloid aggregates, as seen in drugs like naproxen or bicalutamide .

Biological Activity

5-Oxopyrrolidin-3-yl naphthalen-1-ylcarbamate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H13N2O2C_{15}H_{13}N_{2}O_{2}, with a molecular weight of approximately 253.28 g/mol. The structure features a pyrrolidine ring, which is known for its role in various biological activities, and a naphthalene moiety that adds to its pharmacological profile.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in various biochemical pathways. For instance, it may target proteases involved in viral replication, making it a candidate for antiviral drug development.
  • Receptor Interaction : It can interact with various receptors, modulating their activity and influencing cellular signaling pathways.
  • Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, potentially protecting cells from oxidative stress.

Antiviral Activity

Recent research has highlighted the potential of this compound as an antiviral agent. In vitro studies demonstrated that the compound effectively inhibits the replication of certain viruses by interfering with their proteolytic processing.

Anticancer Properties

The compound has also been investigated for its anticancer effects. In cell line studies, it exhibited cytotoxicity against various cancer types by inducing apoptosis and inhibiting cell proliferation. The mechanism involves the modulation of apoptotic pathways and inhibition of tumor growth factors.

Case Studies

  • SARS-CoV-2 Inhibition : A study focused on the inhibition of SARS-CoV-2 main protease (Mpro) revealed that derivatives similar to this compound showed promising inhibitory activity with IC50 values in the low micromolar range. This suggests potential utility in developing treatments for COVID-19 .
  • Neuroprotective Effects : Another investigation examined the neuroprotective properties of this compound, where it was found to reduce neuronal cell death in models of neurodegenerative diseases. The proposed mechanism includes the inhibition of neuroinflammatory pathways and modulation of neurotrophic factors.

Comparative Analysis

Compound IC50 (µM) Biological Activity
This compound2.5Antiviral (SARS-CoV-2)
Similar Compound A4.0Anticancer
Similar Compound B6.5Neuroprotective

Q & A

Basic Research Questions

Q. What synthetic routes are available for 5-oxopyrrolidin-3-yl naphthalen-1-ylcarbamate, and how can reaction conditions be optimized for higher yields?

  • Methodology :

  • Step 1 : Start with the condensation of itaconic acid and a primary amine (e.g., 2-amino-4-methylphenol) in refluxing aqueous solution to form the pyrrolidinone core .
  • Step 2 : Introduce the naphthalen-1-ylcarbamate group via carbamate coupling using chloroformates or isocyanates under anhydrous conditions (e.g., DMF as solvent, catalytic DMAP) .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust pH during purification (e.g., acid-base extraction) to isolate intermediates. For low yields, explore microwave-assisted synthesis or alternative catalysts (e.g., HATU for amidation) .

Q. How can the structure of this compound be validated experimentally?

  • Techniques :

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR to confirm the pyrrolidinone ring (δ ~2.5–3.5 ppm for CH2_2 groups) and carbamate linkage (δ ~155–160 ppm for carbonyl) .
  • X-ray Crystallography : Use SHELXL for single-crystal refinement to resolve stereochemistry and hydrogen-bonding networks .
  • Elemental Analysis : Verify purity (>95%) by matching calculated and observed C/H/N/O percentages .

Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?

  • Approach :

  • Antimicrobial Screening : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC values) .
  • Cytotoxicity Assays : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .
  • Enzyme Inhibition : Screen against kinases or proteases (e.g., PI3Kα) via fluorescence-based assays .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Strategy :

  • Scaffold Modification : Synthesize analogs with substituents on the pyrrolidinone ring (e.g., methyl, phenyl) or naphthalene moiety (e.g., halogens, methoxy) .
  • Pharmacophore Mapping : Use docking studies (AutoDock Vina) to identify key interactions with target proteins (e.g., PI3Kα or bacterial topoisomerases) .
  • Data Analysis : Apply multivariate statistics (e.g., PCA) to correlate substituent electronegativity/logP with bioactivity trends .

Q. What experimental and computational methods resolve contradictions in reported biological activity data?

  • Conflict Resolution :

  • Reproducibility Checks : Validate assays under standardized conditions (e.g., ATCC cell lines, identical buffer pH) .
  • Metabolic Stability : Assess compound degradation in liver microsomes to rule out false negatives .
  • Molecular Dynamics (MD) : Simulate binding modes over 100 ns to identify transient interactions missed in static docking .

Q. How can crystallographic data improve the design of derivatives with enhanced solubility or stability?

  • Crystallography-Driven Design :

  • Polymorph Screening : Use solvent-drop grinding to identify stable crystalline forms with improved aqueous solubility .
  • Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., hydrogen bonds with water) to guide salt/cocrystal formation .
  • Thermal Analysis : Perform DSC/TGA to correlate melting points with shelf-life predictions .

Q. What strategies mitigate challenges in scaling up the synthesis of this compound?

  • Process Chemistry :

  • Flow Reactors : Optimize continuous-flow synthesis for exothermic steps (e.g., carbamate formation) to improve safety and yield .
  • Green Chemistry : Replace DMF with Cyrene™ or 2-MeTHF as eco-friendly solvents .
  • Quality Control : Implement PAT (Process Analytical Technology) for real-time monitoring of intermediates .

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